molecular formula C10H14F2N4O3S B2827979 4-[1-(2-Fluoroethyl)pyrazole-3-carbonyl]piperazine-1-sulfonyl fluoride CAS No. 2411275-03-9

4-[1-(2-Fluoroethyl)pyrazole-3-carbonyl]piperazine-1-sulfonyl fluoride

Cat. No. B2827979
CAS RN: 2411275-03-9
M. Wt: 308.3
InChI Key: PYWLRFVXJPFUQP-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure made up of three carbon atoms and two adjacent nitrogen atoms . They are part of the heterocyclic series and are categorized as alkaloids due to their structure and pharmacological effects on humans .


Synthesis Analysis

Pyrazoles can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, a regioselective synthesis of tri- or tetrasubstituted pyrazoles can be achieved by the reaction of hydrazones with nitroolefins mediated with strong bases .


Molecular Structure Analysis

The pyrazole nucleus is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo various chemical reactions, including [3 + 2] cycloaddition, condensations, and oxidative cyclization .


Physical And Chemical Properties Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are generally stable, safe, easy-to-handle, and odorless .

Mechanism of Action

The mechanism of action of pyrazoles can vary depending on their structure and the specific functional groups they contain. For example, some pyrazole derivatives have been found to induce apoptosis in cancer cells .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s, and they continue to be a focus of research for the development of new synthetic techniques and biological activities .

properties

IUPAC Name

4-[1-(2-fluoroethyl)pyrazole-3-carbonyl]piperazine-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2N4O3S/c11-2-4-15-3-1-9(13-15)10(17)14-5-7-16(8-6-14)20(12,18)19/h1,3H,2,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWLRFVXJPFUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=NN(C=C2)CCF)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(2-Fluoroethyl)pyrazole-3-carbonyl]piperazine-1-sulfonyl fluoride

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